(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol
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Overview
Description
(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a trifluoromethoxyphenylsulfonyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Trifluoromethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a trifluoromethoxyphenylsulfonyl chloride reagent under basic conditions.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to form the corresponding sulfide.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of (1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(1-(Phenylsulfonyl)piperidin-4-yl)methanol: Similar structure but lacks the trifluoromethoxy group.
(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)methanol: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanol imparts unique electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity compared to similar compounds.
Properties
IUPAC Name |
[1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-2-1-3-12(8-11)22(19,20)17-6-4-10(9-18)5-7-17/h1-3,8,10,18H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIDZBAPVKWSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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